molecular formula C24H35O5- B1258917 7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oate

7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oate

Cat. No.: B1258917
M. Wt: 403.5 g/mol
InChI Key: ZZUMXQCSMJCDDC-DFQOQHGMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

7alpha,12alpha-dihydroxy-3-oxochol-4-en-24-oate is conjugate base of 7alpha,12alpha-dihydroxy-3-oxochol-4-en-24-oic acid. It is a steroid acid anion and a carboxylic acid anion. It is a conjugate base of a 7alpha,12alpha-dihydroxy-3-oxochol-4-en-24-oic acid.

Properties

Molecular Formula

C24H35O5-

Molecular Weight

403.5 g/mol

IUPAC Name

(4R)-4-[(7R,8R,9S,10R,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H36O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h10,13,16-20,22,26-27H,4-9,11-12H2,1-3H3,(H,28,29)/p-1/t13-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1

InChI Key

ZZUMXQCSMJCDDC-DFQOQHGMSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)O)C

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oate
Reactant of Route 2
7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oate
Reactant of Route 3
7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oate
Reactant of Route 4
7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oate
Reactant of Route 5
7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oate
Reactant of Route 6
7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oate

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